molecular formula C22H19N5O2 B2590043 Benzofuran-2-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1257551-28-2

Benzofuran-2-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2590043
CAS No.: 1257551-28-2
M. Wt: 385.427
InChI Key: SDKJJCSESUKMCJ-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a benzofuran core, a pyridazinyl-pyridine moiety, and a piperazine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core . The pyridazinyl-pyridine moiety can be introduced through a series of nucleophilic substitution reactions, while the piperazine ring is often incorporated via reductive amination or similar methods .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at scale .

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran core can yield benzofuran-quinone derivatives, while reduction of the pyridazinyl-pyridine moiety can produce dihydropyridazine compounds .

Scientific Research Applications

Benzofuran-2-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzofuran-2-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone is unique due to its combination of a benzofuran core with a pyridazinyl-pyridine moiety and a piperazine ring. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c28-22(20-14-16-4-1-2-6-19(16)29-20)27-12-10-26(11-13-27)21-8-7-18(24-25-21)17-5-3-9-23-15-17/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKJJCSESUKMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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